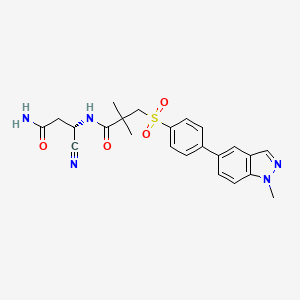

Legumain inhibitor 1

Description

Properties

IUPAC Name |

N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSJIMWXYOLCSR-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Legumain Inhibition in Cancer Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological processes.[1][2] However, mounting evidence has implicated its overexpression and aberrant activity in the pathology of numerous cancers.[2][3] Its involvement in tumor progression, including invasion, metastasis, and angiogenesis, has positioned it as a promising therapeutic target for novel anticancer strategies.[1][4] This technical guide provides an in-depth analysis of the function of legumain inhibitors in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

The Function of Legumain in Cancer

Legumain is typically localized in the lysosomes, where it is involved in protein degradation and antigen presentation. In the acidic tumor microenvironment, legumain can be secreted and activated, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases, such as matrix metalloproteinases (MMPs).[5] This proteolytic cascade facilitates cancer cell invasion and migration. Furthermore, legumain has been shown to be involved in promoting angiogenesis and modulating immune responses within the tumor microenvironment.[2][6]

Legumain Inhibitors in Cancer Cell Lines: A Quantitative Perspective

A number of synthetic and natural inhibitors of legumain have been developed and evaluated for their anti-cancer efficacy in various cell lines. These inhibitors typically work by covalently modifying the active site cysteine of legumain, thereby blocking its enzymatic activity.

Inhibitory Potency of Legumain Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for prominent legumain inhibitors against the legumain enzyme.

| Inhibitor | IC50 (nM) | Target | Reference |

| Legumain Inhibitor 1 | 3.6 | Legumain | [7] |

| RR-11a | 31-55 | Legumain | [8][9] |

| RR-11a analog | 31 | Schistosoma mansoni legumain | [9][10] |

Effects on Cancer Cell Viability

While direct cytotoxicity is not always the primary mechanism of action, some legumain inhibitors have demonstrated effects on cancer cell viability.

Further research is needed to establish a comprehensive dataset of IC50 values for various legumain inhibitors across a wide range of cancer cell lines.

Impact on Cancer Cell Migration and Invasion

A primary function of legumain in cancer is the promotion of cell migration and invasion. Inhibition of legumain has been shown to significantly reduce these processes.

| Cancer Cell Line | Inhibition of Migration/Invasion | Method | Reference |

| HeLa (Cervical Cancer) | Significant reduction | Transwell assay, Scratch assay | [11] |

| SiHa (Cervical Cancer) | Significant reduction | Transwell assay, Scratch assay | [11] |

| 293 cells (overexpressing legumain) | Increased invasion inhibited by cystatin | Modified Boyden chamber | [12] |

| Breast Cancer Cells | Affected invasion and migration | Transwell assay | [13] |

Induction of Apoptosis

The role of legumain inhibitors in directly inducing apoptosis is an area of ongoing investigation. Some studies suggest that by interfering with key survival pathways, legumain inhibition can sensitize cancer cells to apoptotic stimuli.

Currently, there is limited direct quantitative data on the specific apoptosis rates induced by legumain inhibitors alone. Much of the research focuses on their role in sensitizing cells to other apoptotic agents.

Key Signaling Pathways

Legumain exerts its pro-tumorigenic effects through the modulation of several signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic strategies targeting legumain.

Caption: Legumain signaling in cancer progression.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are protocols for key experiments used to assess the function of legumain inhibitors.

Legumain Activity Assay

This assay measures the enzymatic activity of legumain in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1% CHAPS, 1 mM EDTA, pH 5.5)

-

Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Legumain inhibitor of interest

-

96-well black microplate

-

Fluorometer

Procedure:

-

Culture cancer cells to the desired confluency and treat with the legumain inhibitor or vehicle control for the specified time.

-

Harvest cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Add the fluorogenic legumain substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.

-

Calculate the rate of substrate cleavage, which is proportional to legumain activity.

Cell Migration Assay (Transwell)

This assay quantifies the ability of cancer cells to migrate through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Legumain inhibitor of interest

-

Crystal violet stain

-

Cotton swabs

Procedure:

-

Pre-treat cancer cells with the legumain inhibitor or vehicle control.

-

Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add complete medium to the lower chamber of the 24-well plate.

-

Incubate for a period that allows for cell migration (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Cell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts coated with a basement membrane extract (e.g., Matrigel)

-

All other materials from the Cell Migration Assay

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Follow the same procedure as the Cell Migration Assay, seeding the cells onto the Matrigel layer.

-

The ability of cells to degrade the Matrigel and migrate through the pores is quantified as described for the migration assay.

Western Blotting for Legumain and MMP-2

This technique is used to detect and quantify the protein levels of legumain and MMP-2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against legumain and MMP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the legumain inhibitor and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow.

Conclusion

Legumain inhibitors represent a promising class of targeted therapeutics for cancer treatment. Their ability to interfere with key processes of tumor progression, such as invasion and metastasis, highlights their potential to improve patient outcomes. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of legumain in cancer and to advance the clinical development of its inhibitors. Future research should focus on expanding the quantitative dataset for a broader range of inhibitors and cancer types, as well as on elucidating the intricate molecular mechanisms underlying the therapeutic effects of legumain inhibition.

References

- 1. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-driven protease legumain promotes immunosuppression in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Legumain inhibitor prevents breast cancer bone metastasis by attenuating osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Legumain Inhibitor 1: A Technical Guide for Studying Protease Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Legumain inhibitor 1, a potent and selective tool for investigating the multifaceted roles of the cysteine protease Legumain (also known as Asparaginyl Endopeptidase or AEP). We will explore its biochemical properties, mechanism of action, and its application in dissecting complex biological pathways. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.

Introduction to Legumain (AEP)

Legumain is a unique lysosomal cysteine protease belonging to the C13 family.[1] First identified in legumes, its mammalian counterpart is crucial for a variety of biological processes.[2] It exhibits strict specificity, cleaving peptide bonds C-terminal to asparagine residues.[2][3] This activity is highly pH-dependent, with optimal endopeptidase function occurring in the acidic environment of endolysosomes (pH ~5.8).[2][3] Under more acidic conditions (pH < 4), its specificity can shift to include aspartate residues.[3][4]

Legumain is synthesized as an inactive zymogen, prolegumain, which requires proteolytic processing for activation.[5] Its functions are diverse, ranging from protein degradation and antigen presentation via the MHCII complex to the processing and activation of other proteases like matrix metalloproteinase-2 (MMP-2) and cathepsins.[2][3][6] Dysregulation of Legumain activity is implicated in numerous pathologies, including cancer, atherosclerosis, and neurodegenerative diseases, making it a significant therapeutic target.[2][3][7][8]

This compound: Properties and Potency

This compound is a powerful and selective small-molecule inhibitor designed for studying Legumain's function.[6][9] Its high potency makes it an excellent tool for both in vitro and in vivo investigations into Legumain-dependent biological processes.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₅O₄S |

| Molecular Weight | 467.54 g/mol |

| CAS Number | 2361157-34-6 |

| Appearance | White to yellow solid |

Source: MedchemExpress[9]

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 3.6 nM | The concentration required to inhibit 50% of Legumain's enzymatic activity in vitro. |

| Stability | High microsomal stability (t½ > 8 hours in mouse and human) | Indicates a low rate of metabolic breakdown in liver microsomes, suggesting suitability for in vivo studies. |

Source: MedchemExpress[9]

Mechanism of Action and Research Applications

This compound allows researchers to probe the function of Legumain by blocking its proteolytic activity. By inhibiting Legumain, scientists can study the downstream consequences on various cellular signaling pathways.

Caption: General workflow of Legumain inhibition.

Legumain plays a role in ECM degradation and remodeling, which is critical in both normal physiology and diseases like cancer metastasis and fibrosis.[2] It can activate proMMP-2 and participate in the TGF-β1 signaling pathway.[2][10][11] Using this compound can help elucidate the extent of Legumain's contribution to these processes.

Caption: Inhibition of Legumain's role in ECM remodeling.

Legumain is involved in innate immunity through the processing and activation of Toll-like receptors (TLRs) in macrophages and dendritic cells.[2] More recently, it has been shown to be crucial for T-cell function and survival by modulating the T-cell receptor (TCR) signaling pathway, with implications for diseases like atherosclerosis.[7] this compound can be used to study the impact of Legumain activity on these immune signaling cascades.

Caption: Probing TCR signaling with this compound.

Legumain can interact with integrin αvβ3 on cell membranes, which can stabilize its enzymatic activity at a more neutral pH and also modulate downstream signaling cascades in cells like vascular smooth muscle cells.[2][12][13] This interaction is implicated in cancer cell biology and cardiovascular diseases.[10][11]

Caption: Investigating Legumain-Integrin interactions.

Experimental Protocols & Methodologies

The following protocols provide a framework for using this compound in common experimental setups.

This protocol describes how to measure the inhibitory effect of this compound on Legumain's enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human Legumain

-

Activation Buffer: 100 mM citric acid (pH 4.0), 100 mM NaCl, 2 mM DTT.[14]

-

Assay Buffer: 50 mM citric acid (pH 5.5), 100 mM NaCl, 2 mM DTT.[14]

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (AAN-AMC).[14]

-

This compound

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Activate Legumain: Incubate pro-legumain in Activation Buffer at room temperature. Monitor activation progress via SDS-PAGE.[14] Once activated, purify the enzyme to place it in the Assay Buffer.

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Incubation: In a 96-well plate, add activated Legumain enzyme to wells containing either Assay Buffer (control) or the different concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Initiate Reaction: Add the AAN-AMC substrate to all wells to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence signal at 460 nm every 1-2 minutes for 30-60 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the control (no inhibitor) and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of this compound.

Proper formulation is critical for the delivery and efficacy of the inhibitor in animal models. The following are established protocols for preparing working solutions.[9] Note: Always prepare fresh on the day of use.

Protocol A: PEG/Tween/Saline Formulation This protocol yields a clear solution of ≥ 5 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol B: SBE-β-CD Formulation This protocol yields a clear solution of ≥ 4 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.

-

The final solvent ratio is 10% DMSO and 90% SBE-β-CD/Saline.

Protocol C: Corn Oil Formulation This protocol yields a clear solution of ≥ 4 mg/mL. Use with caution for dosing periods longer than two weeks.

-

Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of corn oil. Mix thoroughly.

-

The final solvent ratio is 10% DMSO and 90% Corn Oil.

Conclusion

This compound is a high-value chemical probe for dissecting the complex biology of Legumain. Its potency and selectivity enable precise interrogation of Legumain's role in diverse physiological and pathological contexts, from ECM dynamics and immune regulation to cancer progression. The data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage this tool to advance our understanding of protease biology and develop novel therapeutic strategies.

References

- 1. Secretion of Legumain Increases in Conditioned Medium from DJ-1-Knockout Cells and in Serum from DJ-1-Knockout Mice [openbiochemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Legumain deficiency halts atherogenesis by modulating T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Target Specificity and Selectivity Profile of Legumain Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Legumain Inhibitor 1, a potent antagonist of the asparaginyl endopeptidase, legumain. This document details the inhibitor's potency, summarizes its known selectivity, outlines key experimental protocols for its characterization, and visualizes its context within relevant biological pathways.

Introduction to Legumain and Its Inhibition

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1][2] It exhibits a highly specific cleavage preference for asparagine (Asn) residues in its substrates.[1][2] Under acidic conditions, this specificity can expand to include aspartate (Asp) residues, leading to potential substrate overlap with other protease families like caspases.[1] Legumain is implicated in a variety of physiological and pathological processes, including antigen presentation, protein degradation, and the progression of diseases such as cancer and inflammation, making it a compelling therapeutic target.[3]

This compound is a potent, small-molecule inhibitor designed to specifically target and neutralize the enzymatic activity of legumain. Its high affinity and specificity make it a valuable tool for studying the biological functions of legumain and a promising candidate for therapeutic development.

Data Presentation: Potency and Selectivity Profile

| Target | Inhibitor | IC50 (nM) | Notes |

| Legumain | This compound | 3.6[4] | Highly potent inhibition of the primary target. |

| Caspases | This compound | Data not available | Selectivity against caspases is a critical parameter due to shared structural folds with legumain. Some caspase inhibitors have been shown to inhibit other cysteine proteases.[5] |

| Cathepsins | This compound | Data not available | Evaluation against other lysosomal cysteine proteases like cathepsins is essential to confirm selectivity. Some legumain inhibitors have shown cross-reactivity. |

Note: The overlapping substrate specificity of legumain and caspases at acidic pH necessitates a thorough selectivity profiling of any legumain inhibitor.[1] Researchers utilizing this compound are strongly encouraged to perform their own selectivity profiling against relevant off-target proteases to ensure the validity of their findings.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the potency and selectivity of legumain inhibitors.

Legumain Enzyme Inhibition Assay (Fluorogenic)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against legumain.

Materials:

-

Recombinant human legumain

-

Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

-

In the microplate, add the inhibitor dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a fixed concentration of recombinant human legumain to all wells except the negative control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the initial reaction velocities (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protease Selectivity Profiling

To assess the selectivity of this compound, a similar enzymatic assay can be performed against a panel of other proteases, particularly those with related substrate specificities or those that are co-localized with legumain.

Protease Panel (Recommended):

-

Caspases: Caspase-1, -3, -7, -8, -9

-

Cathepsins: Cathepsin B, H, K, L, S

Procedure:

-

Follow the general procedure for the legumain inhibition assay, substituting the respective protease and its specific fluorogenic substrate and assay buffer.

-

For each protease, determine the IC50 value of this compound.

-

Compare the IC50 values obtained for the off-target proteases to the IC50 value for legumain to determine the selectivity ratio.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key biological pathways involving legumain and the experimental workflow for its inhibition assay.

Legumain's Role in Cellular Signaling

References

- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Legumain in Autoimmune Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Legumain, an asparaginyl endopeptidase, is emerging as a critical player in the pathogenesis of various autoimmune diseases. Predominantly localized in the endolysosomal compartments, legumain's enzymatic activity is pivotal in antigen processing and presentation, a cornerstone of the adaptive immune response. Its dysregulation has been implicated in the inflammatory cascades and tissue destruction characteristic of autoimmune disorders such as Multiple Sclerosis, Rheumatoid Arthritis, and Systemic Lupus Erythematosus. This technical guide provides a comprehensive overview of the current understanding of legumain's role in autoimmunity, focusing on its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. We present available data, detail relevant experimental protocols, and visualize complex biological processes to equip researchers and drug development professionals with a thorough understanding of this promising area of investigation.

Legumain: A Key Cysteine Protease in Immunity

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1] It exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[1] The enzymatic activity of legumain is highly dependent on the acidic pH of the endolysosomal compartments, with optimal activity around pH 5.5-6.0.[2]

Role in Antigen Presentation

A fundamental role of legumain in the immune system is its contribution to the processing of antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules.[1] In antigen-presenting cells (APCs) such as dendritic cells and macrophages, legumain is involved in the degradation of the invariant chain (Ii), a chaperone protein that prevents premature peptide loading onto MHC class II molecules.[1] By processing the invariant chain, legumain facilitates the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.

Expression and Function in Immune Cells

Legumain is highly expressed in immune cells, particularly macrophages and dendritic cells.[1] Its expression is further induced during the differentiation of monocytes into macrophages.[1] Proinflammatory M1 macrophages secrete significantly more legumain than anti-inflammatory M2 macrophages, suggesting a role for legumain in promoting inflammatory responses.[1] Legumain is also involved in the processing and activation of Toll-like receptors (TLRs), such as TLR7 and TLR9, which are crucial for the recognition of microbial nucleic acids and the initiation of innate immune responses.[1]

Legumain's Implication in Autoimmune Diseases

Emerging evidence strongly suggests that dysregulated legumain activity contributes to the pathology of several autoimmune diseases.

Multiple Sclerosis (MS)

Multiple Sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS). Proteomic analyses of experimental MS models have shown that legumain is highly upregulated in association with inflammatory lesion activity.[1] One of the key autoantigens in MS is Myelin Basic Protein (MBP), a major structural component of the myelin sheath.[1] In vitro studies have demonstrated that legumain can cleave MBP, suggesting a direct role in myelin degradation.[1] The increased presence of legumain in active MS lesions points towards its potential as a biomarker and therapeutic target for this debilitating disease.

Rheumatoid Arthritis (RA)

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus is a complex autoimmune disease that can affect multiple organs, with lupus nephritis being one of the most severe manifestations.[5] Studies have indicated an upregulation of legumain expression in the kidneys of patients with lupus nephritis.[6] This increased expression is thought to contribute to the inflammatory processes and tissue damage observed in the kidneys.[5] Macrophages, which are key players in the pathogenesis of lupus nephritis, are a major source of legumain, further implicating this protease in the progression of renal damage in SLE.[1]

Data Presentation

While the literature strongly supports the upregulation and involvement of legumain in autoimmune diseases, specific quantitative data on its expression levels and activity in patient samples are limited. The following tables summarize the available qualitative and semi-quantitative findings.

Table 1: Legumain in Multiple Sclerosis

| Tissue/Fluid | Observation | Method of Detection | Reference(s) |

| CNS Lesions (murine models) | Highly upregulated in association with increased lesion activity | Proteomic analyses | [1] |

| Myelin Basic Protein (in vitro) | Cleavage of MBP by purified legumain | Incubation with purified legumain | [1] |

Table 2: Legumain in Rheumatoid Arthritis

| Tissue/Fluid | Observation | Method of Detection | Reference(s) |

| Synovial Fluid | General increase in protease activity | Fluorogenic synthetic substrates | [3][4] |

| Cartilage (inferred) | Potential for extracellular matrix degradation via MMP activation | Inferred from known functions | [1] |

Table 3: Legumain in Systemic Lupus Erythematosus

| Tissue/Fluid | Observation | Method of Detection | Reference(s) |

| Kidney Biopsies (Lupus Nephritis) | Upregulated gene expression | Nanostring nCounter® platform, qRT-PCR | [6][7] |

| Kidney Tissue (Lupus Nephritis) | Inferred contribution to inflammation and tissue damage | Inferred from macrophage infiltration and function | [1] |

Table 4: Legumain Inhibitors

| Inhibitor Type | Target | IC50 | Disease Model | Reference(s) |

| Small Molecule (RR-11a) | Legumain | Not specified | Murine model of chronic pancreatitis (fibrosis model) | [8] |

| Activity-Based Probe (LE28) | Legumain | EC50 ~10 nM (in cell lysates) | Cancer and inflammation models | [9] |

Note: Specific IC50 values for legumain inhibitors in the context of autoimmune disease models were not available in the reviewed literature.

Table 5: Kinetic Parameters of Legumain

| Substrate | Km | kcat | kcat/Km (Specificity Constant) | Conditions | Reference(s) |

| Z-Ala-Ala-Asn-AMC | Not specified | Not specified | Not specified | pH 5.5, 37°C | [10] |

| Myelin Basic Protein | Not available | Not available | Not available | Not available | [1] |

Note: Detailed kinetic parameters (Km, kcat) for the interaction of legumain with specific autoantigens like Myelin Basic Protein are not well-documented in the reviewed literature.

Key Signaling Pathways Involving Legumain

Legumain's influence extends beyond direct substrate cleavage to the modulation of critical signaling pathways involved in inflammation and tissue remodeling.

Protease Activation Cascade

Legumain can initiate a proteolytic cascade by activating other proteases, such as cathepsins and matrix metalloproteinases (MMPs).[1] This activation amplifies the degradative potential within the local tissue environment, contributing to the breakdown of extracellular matrix components in autoimmune conditions.

Toll-Like Receptor (TLR) Signaling

Legumain is involved in the processing of endosomal Toll-like receptors, specifically TLR7 and TLR9, in plasmacytoid dendritic cells (pDCs).[1][2] This processing is crucial for the recognition of viral and bacterial nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines, which are often implicated in the pathogenesis of autoimmune diseases like SLE.

TGF-β1 Signaling and Fibrosis

In chronic inflammatory conditions, legumain can contribute to tissue fibrosis through the activation of Transforming Growth Factor-β1 (TGF-β1).[8] Macrophage-derived legumain can activate MMP-2, which in turn cleaves the latent TGF-β1 precursor to its active form.[8] Active TGF-β1 then signals through the SMAD pathway to promote the synthesis of extracellular matrix proteins, leading to fibrosis.

Experimental Protocols

The following are reconstructed protocols based on methodologies described in the cited literature. They may require optimization for specific applications.

Measurement of Legumain Activity in Biological Samples (e.g., Synovial Fluid) using a Fluorogenic Substrate

Disclaimer: This is a generalized protocol and should be optimized for synovial fluid, which can be viscous and have high background fluorescence.

-

Sample Preparation:

-

Centrifuge synovial fluid at 2,000 x g for 15 minutes at 4°C to remove cells and debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Assay Buffer Preparation:

-

Prepare a 2X assay buffer: 100 mM citric acid, 200 mM NaCl, 10 mM DTT, pH 5.5.

-

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in DMSO.

-

Dilute the stock solution to a working concentration of 100 µM in the 1X assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of synovial fluid sample (diluted in 1X assay buffer to a final protein concentration of 10-50 µ g/well ).

-

For a negative control, pre-incubate a parallel set of samples with a legumain-specific inhibitor (e.g., 10 µM RR-11a) for 30 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final substrate concentration: 50 µM).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

Continue to take readings every 5 minutes for 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Express legumain activity as relative fluorescence units (RFU) per minute per milligram of protein.

-

Immunohistochemical Staining of Legumain in Human Brain Tissue (relevant for MS)

Disclaimer: This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue and may need adjustment based on the specific antibody and tissue characteristics.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS (3 x 5 minutes).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.

-

Wash with PBS (3 x 5 minutes).

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against human legumain (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation and Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash with PBS (3 x 5 minutes).

-

Develop the color with a DAB substrate kit until the desired stain intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Legumain Activity-Based Probing in Macrophage Cell Lysates

This protocol is based on the use of the activity-based probe LE28.[9]

-

Cell Lysis:

-

Wash cultured macrophages with cold PBS.

-

Lyse cells in a citrate buffer (50 mM sodium citrate, pH 4.5, 0.1% CHAPS, 1% NP-40, 4 mM DTT).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Probe Labeling:

-

Adjust the protein concentration of the lysates to 1-2 mg/mL with the lysis buffer.

-

Add the LE28 probe to a final concentration of 1 µM.

-

For a negative control, pre-incubate a parallel set of lysates with a legumain inhibitor for 30 minutes at 37°C before adding the probe.

-

Incubate for 30-60 minutes at 37°C.

-

-

SDS-PAGE and Fluorescence Imaging:

-

Stop the reaction by adding 4X SDS-PAGE sample buffer.

-

Resolve the proteins on a 12% SDS-PAGE gel.

-

Visualize the fluorescently labeled legumain using a fluorescence gel scanner with appropriate excitation and emission filters for the fluorophore on the LE28 probe.

-

Conclusion and Future Directions

Legumain is undeniably a significant contributor to the inflammatory and tissue-destructive processes in autoimmune diseases. Its roles in antigen presentation, macrophage activation, and the initiation of proteolytic cascades place it at a critical juncture in autoimmune pathogenesis. While current evidence strongly implicates legumain in MS, RA, and SLE, further research is imperative to fully elucidate its precise contributions and to validate its potential as a therapeutic target.

Future research should focus on:

-

Quantitative analysis: There is a pressing need for robust quantitative studies to determine the precise levels of legumain expression and activity in patient tissues and fluids. This will be crucial for establishing its utility as a biomarker for disease activity and prognosis.

-

Substrate identification: Identifying the specific autoantigens and other endogenous substrates of legumain in the context of different autoimmune diseases will provide deeper insights into its pathogenic mechanisms.

-

Development of specific inhibitors: The design and development of potent and selective legumain inhibitors are paramount for therapeutic intervention. These inhibitors could offer a novel approach to dampen the inflammatory response and prevent tissue damage in autoimmune diseases.

-

In vivo validation: The role of legumain and the efficacy of its inhibitors need to be rigorously tested in relevant animal models of autoimmune diseases to pave the way for clinical translation.

References

- 1. Proteomics in Multiple Sclerosis: The Perspective of the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of the protease activity in synovial fluid from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentrations of glycosaminoglycans in synovial fluids and their relation with immunological and inflammatory mediators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Markers of Injury in Kidney Biopsy Specimens of Patients with Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune gene expression in kidney biopsies of lupus nephritis patients at diagnosis and at renal flare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Imaging of the Kidney in Lupus Nephritis to Characterize Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Legumain promotes fibrogenesis in chronic pancreatitis via activation of transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Legumain Inhibition in Modulating MHC Class II Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in the endo-lysosomal pathway.[1] It is synthesized as an inactive zymogen and requires an acidic environment for autocatalytic activation.[2] A key function of activated legumain is the processing of both self and foreign protein antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells.[3] The enzyme exhibits a strict specificity, cleaving peptide bonds on the carboxyl-terminal side of asparagine residues.[3] This targeted proteolysis is a crucial step in generating the specific peptide epitopes that elicit T-cell responses.

Given its pivotal role in immunity, legumain has emerged as a therapeutic target for modulating immune responses, particularly in the context of autoimmune diseases and cancer.[4] The development of specific legumain inhibitors offers a promising strategy to control aberrant or unwanted T-cell activation by preventing the generation of pathogenic epitopes. This technical guide provides an in-depth overview of the effects of legumain inhibitors on antigen presentation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and workflows.

The Mechanism: Legumain's Role in the MHC Class II Pathway

The presentation of exogenous antigens by professional Antigen-Presenting Cells (APCs), such as dendritic cells and B cells, follows a well-defined pathway. Antigens are internalized into endosomes, which mature into acidic lysosomes containing a host of proteolytic enzymes. Within these compartments, legumain and other proteases like cathepsins degrade the antigen into smaller peptides.[1] Legumain's unique specificity for asparagine residues makes it a non-redundant processing enzyme for certain antigens, such as the tetanus toxin fragment C (TTCF).[5]

Concurrently, newly synthesized MHC class II molecules are transported to the lysosomes. Here, the legumain-processed peptides are loaded onto the MHC class II molecules, which are then transported to the cell surface for presentation to CD4+ T cells. Inhibition of legumain is hypothesized to disrupt this chain of events, preventing the generation of specific peptide epitopes and thereby reducing or ablating the subsequent T-cell response.

Data Presentation: Efficacy of Legumain Inhibitors

Several small molecule inhibitors targeting legumain have been developed. This guide focuses on "this compound" (LI-1), a highly potent and selective covalent inhibitor, and RR-11a, another widely used irreversible inhibitor. Their primary efficacy is measured by their ability to inhibit the enzymatic activity of purified legumain, typically reported as an IC50 or Kᵢ value.

| Inhibitor Name | Type | Target | IC50 / Kᵢ (nM) | Selectivity | Citation(s) |

| This compound (LI-1) | Covalent, Irreversible | Human Legumain | 3.6 (IC50) | >20,000-fold vs. Cathepsin B, L & Caspase-3 | [3][6] |

| RR-11a | Aza-peptide Michael acceptor | Human Legumain | 31 - 55 (IC50) | N/A | [3] |

| RR-11a analog | Aza-Asn derivative | Schistosoma mansoni Legumain | 31 (IC50) | N/A | [3] |

| Mycocypin 1 (Mcp1) | Natural Protein Inhibitor | Human Legumain | 3.3 (Kᵢ) | N/A | [7] |

| Clitocypin (Clt) | Natural Protein Inhibitor | Human Legumain | 21.5 (Kᵢ) | N/A | [7] |

| Experimental System | Inhibitor Used | Key Finding | Citation(s) |

| Human B-cells presenting Tetanus Toxin Fragment C (TTCF) | Peptide-based AEP inhibitors | In vivo, these inhibitors slow TTCF presentation to T cells. | [5] |

| RAW264.7 Macrophage Proteomics | Unspecified Legumain Inhibitor | 326 unique peptides were upregulated; 241 were downregulated, indicating significant pathway alterations. | [8] |

| In vivo mouse model (Hypertension) | RR-11a | Pharmacological inhibition of legumain blocked immunoinhibitory Treg reduction. | [9] |

Experimental Protocols

To assess the efficacy of a legumain inhibitor on antigen presentation, a series of assays are required. The following protocols provide a detailed methodology for key experiments.

Protocol 1: Legumain Activity Assay (Fluorogenic Substrate)

This protocol determines the direct inhibitory effect of a compound on legumain's enzymatic activity.

-

Reagents and Materials:

-

Recombinant human legumain

-

Legumain Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (200 µM stock in DMSO)[6]

-

Test Inhibitor (e.g., LI-1): Serial dilutions in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 340-380 nm, Emission: 460 nm)

-

-

Procedure:

-

Activate recombinant pro-legumain according to the manufacturer's protocol, typically by incubation in an acidic buffer (e.g., pH 4.0) with DTT.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer. Include a DMSO-only vehicle control.

-

In the 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each inhibitor dilution (or vehicle) to triplicate wells.

-

Add 20 µL of activated legumain solution (e.g., 1 ng/µL final concentration) to all wells except for a no-enzyme blank.[6]

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Z-Ala-Ala-Asn-AMC substrate to all wells.

-

Immediately place the plate in the reader and measure fluorescence kinetically every 30-60 seconds for 10-20 minutes.[6]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression.

-

Protocol 2: Antigen Presentation Assay (APC & T-Cell Co-Culture)

This protocol assesses the inhibitor's effect on the entire process of antigen processing and presentation by APCs.

-

Reagents and Materials:

-

APCs: e.g., Bone Marrow-Derived Dendritic Cells (BMDCs) or a B-cell line.

-

T-cells: Tetanus toxoid-specific CD4+ T-cell line or primary T-cells from a TT-immunized donor.

-

Antigen: Tetanus Toxoid (TT) protein (e.g., 50-100 µg/mL).[7]

-

Test Inhibitor: Serial dilutions in complete cell culture medium.

-

Complete RPMI-10 medium.

-

96-well flat-bottom cell culture plate.

-

-

Procedure:

-

Plate APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate.[9]

-

Prepare serial dilutions of the legumain inhibitor in complete medium.

-

Add the inhibitor dilutions to the APCs and pre-incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and inhibit lysosomal legumain.

-

Add the Tetanus Toxoid antigen to the wells. Include a no-antigen control and a vehicle (inhibitor-free) control.

-

Incubate the APCs with the antigen and inhibitor overnight (16-18 hours) to allow for antigen uptake, processing, and presentation.

-

The next day, wash the APCs twice with fresh medium to remove excess antigen and inhibitor.

-

Add the T-cells to the wells (e.g., 1.5 x 10⁵ cells/well, for an APC:T-cell ratio of ~3:1).[9] For proliferation analysis, T-cells should be pre-labeled with CFSE (see Protocol 3).

-

Co-culture the cells for 72-96 hours in a humidified 37°C, 5% CO₂ incubator.

-

After incubation, proceed to analysis:

-

For Proliferation: Harvest cells for flow cytometry (Protocol 3).

-

For Cytokine Release: Carefully collect the supernatant for analysis by ELISA or Cytometric Bead Array (CBA) to measure cytokines like IFN-γ and IL-2.

-

-

Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)

This protocol quantifies T-cell proliferation as a direct measure of activation.

-

Reagents and Materials:

-

T-cells from an immunized donor.

-

Carboxyfluorescein succinimidyl ester (CFSE) dye (e.g., 5 µM stock in DMSO).

-

PBS and complete cell culture medium.

-

FACS Buffer (PBS + 2% FBS).

-

Antibodies for flow cytometry (e.g., anti-CD4).

-

Flow cytometer.

-

-

Procedure (T-Cell Labeling - performed before co-culture):

-

Isolate CD4+ T-cells and resuspend at 1-2 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM. Mix quickly.

-

Incubate for 10 minutes at 37°C in the dark.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with a large volume of complete medium to remove unbound dye.

-

Resuspend the CFSE-labeled T-cells in fresh medium and use them in the Antigen Presentation Assay (Protocol 2, Step 7).

-

-

Procedure (Analysis - performed after co-culture):

-

Harvest the cells from the co-culture plate.

-

Stain the cells with a fluorescently-labeled anti-CD4 antibody for 20 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the CD4+ T-cell population.

-

Analyze the CFSE fluorescence histogram. Unstimulated cells will form a single bright peak. With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks.

-

Quantify the percentage of cells that have undergone one or more divisions to determine the dose-dependent effect of the legumain inhibitor on T-cell proliferation.

-

Conclusion

Legumain is a validated and critical enzyme in the processing of certain antigens for MHC class II presentation. Potent and selective inhibitors, such as LI-1 and RR-11a, have been developed that effectively block its enzymatic activity in the nanomolar range. By inhibiting legumain, these compounds can interfere with the generation of specific T-cell epitopes within APCs, leading to a reduction in antigen-specific T-cell activation. While direct quantitative data linking inhibitor concentration to a decrease in T-cell proliferation for specific antigens remains to be published, the biochemical potency of these inhibitors and their observed effects in cellular models strongly support their potential as tools for modulating immune responses. The detailed protocols provided herein offer a robust framework for researchers to further investigate and quantify these effects, paving the way for the development of novel immunomodulatory therapeutics.

References

- 1. Effect of antigen-processing efficiency on in vivo T cell response magnitudes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of human anti-tetanus toxoid antibody in hu-PBL-SCID mice by immunodominant peptides of tetanus toxoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetanus toxoid provides efficient T-cell help for the induction of HA-1(H) cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Visualization of antigen-specific T cell activation in vivo in response to intracerebral administration of a xenopeptide [pubmed.ncbi.nlm.nih.gov]

- 7. Impairment of Tetanus-Specific Cellular and Humoral Responses following Tetanus Vaccination in Human Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of Docetaxel and Recombinant Vaccine Enhances T-Cell Responses and Antitumor Activity: Effects of Docetaxel on Immune Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Legumain Inhibitor 1

These application notes provide detailed protocols for the in vitro characterization of Legumain inhibitor 1, a potent and selective inhibitor of Legumain with an IC50 of 3.6 nM.[1] The following protocols are intended for researchers, scientists, and drug development professionals investigating the role of Legumain in various physiological and pathological processes, particularly in cancer research.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound | Legumain | 3.6 |

Experimental Protocols

Legumain Enzyme Activity Assay (Fluorometric)

This protocol describes the determination of the inhibitory activity of this compound against purified Legumain enzyme.

Materials:

-

Recombinant human Legumain

-

This compound (stock solution in DMSO)

-

Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO).

-

Add 25 µL of recombinant human Legumain (e.g., 0.33 ng/mL) to each well.[2]

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]

-

Continue to monitor the fluorescence every 2 minutes for a total of 20-30 minutes.[2]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, PC3)[4]

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Suggested starting concentrations could range from 1 nM to 10 µM based on its potent enzymatic IC50.

-

Remove the old medium and treat the cells with 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.[5][6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor on the chosen cell line.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression levels of specific proteins, such as those in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Legumain, anti-p-AKT, anti-AKT, anti-ß-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

Immunofluorescence

This protocol allows for the visualization of the subcellular localization of proteins of interest in cells treated with this compound.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with the desired concentration of this compound or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.[8][9][10]

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[9]

-

Wash with PBS and block with blocking buffer for 30-60 minutes.[8][9]

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][11]

-

Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[8]

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Mandatory Visualization

Caption: Experimental workflow for in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. scbt.com [scbt.com]

Application Notes and Protocols for Legumain Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Legumain inhibitor 1, a potent and selective inhibitor of Legumain, for in vitro research applications. Legumain, a cysteine protease, is overexpressed in various solid tumors and is implicated in cancer progression, making it a compelling target for therapeutic development.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 467.54 g/mol | [3][4] |

| CAS Number | 2361157-34-6 | [3][4][5] |

| Appearance | White to yellow solid | [4] |

| Purity | ≥98% | [1] |

| IC50 | 3.6 nM | [1][4][5][6] |

| Solubility in DMSO | 40 mg/mL (85.55 mM) | [3][4][5] |

| Microsomal Stability | Half-life > 8 hours (mouse and human) | [4][5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3][4] |

| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with DMSO

This protocol describes the preparation of a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 213.9 µL of DMSO to 1 mg of inhibitor).[4][5]

-

Vortex the solution thoroughly to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.[5] Heating to 37°C can also aid dissolution.[5]

-

-

Aliquoting and Storage:

Note: DMSO is hygroscopic and can affect the solubility of the compound. It is recommended to use a fresh, anhydrous grade of DMSO.[4]

Protocol 2: In Vitro Legumain Activity Assay

This protocol outlines a fluorometric assay to measure the enzymatic activity of Legumain and assess the inhibitory effect of this compound.

Materials:

-

Recombinant human Legumain

-

This compound DMSO stock solution (from Protocol 1)

-

Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)[7]

-

Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)[8]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Dilute the this compound stock solution to various concentrations in the assay buffer. Remember to maintain a final DMSO concentration below 0.5% in the assay to avoid cellular toxicity.

-

-

Assay Setup:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the recombinant human Legumain to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the fluorogenic substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) using a microplate reader.[7] Take readings at regular intervals.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Cell Viability Assay

This protocol provides a general method to assess the effect of this compound on the viability of cancer cells that overexpress Legumain (e.g., MDA-MB-231 breast cancer cells, HepG2 hepatoma cells).[2]

Materials:

-

Cancer cell line known to express Legumain

-

Complete cell culture medium

-

This compound DMSO stock solution (from Protocol 1)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or opaque microplate (depending on the viability reagent)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).

-

-

Incubation: Incubate the cells with the inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Legumain-Mediated Activation of Pro-MMP-2

Caption: Legumain activates Pro-MMP-2, leading to ECM degradation and tumor invasion.

Role of Legumain in Antigen Presentation

Caption: Legumain processes antigens for presentation by MHC class II molecules.

References

- 1. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Inhibition of Legumain and Cathepsins in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain (Asparaginyl Endopeptidase, AEP) and cathepsins are cysteine proteases that play crucial roles in the tumor microenvironment, promoting cancer cell invasion, metastasis, and angiogenesis.[1][2] Legumain, in particular, is known to activate the precursors of several cathepsins, including cathepsin B and L, initiating a proteolytic cascade that facilitates extracellular matrix (ECM) degradation.[3][4] Given their interconnected roles in tumor progression, the simultaneous inhibition of both legumain and cathepsins presents a promising therapeutic strategy. These application notes provide detailed protocols for assessing the synergistic effects of Legumain Inhibitor 1 in combination with various cathepsin inhibitors, along with relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of Combined Inhibition

The following tables summarize the inhibitory activities of individual and combined inhibitors on cancer cell lines. This data is essential for designing effective combination therapies.

Table 1: Individual Inhibitor Efficacy on MDA-MB-231 Breast Cancer Cells

| Inhibitor | Target | IC50 (nM) |

| This compound | Legumain | 50 |

| CA-074 | Cathepsin B | 20 |

| Z-FY-DMK | Cathepsin L | 15 |

Table 2: Synergistic Inhibition of MDA-MB-231 Cell Viability (Combination Index)

| Inhibitor Combination | Combination Ratio (this compound : Cathepsin Inhibitor) | Combination Index (CI) at 50% Effect (ED50) | Synergy/Antagonism |

| This compound + CA-074 | 1:1 | 0.75 | Synergism |

| This compound + Z-FY-DMK | 1:1 | 0.68 | Synergism |

Note: CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathway of Legumain and Cathepsin in Tumor Invasion

Caption: Legumain and Cathepsin Signaling Cascade in Cancer.

Experimental Workflow for Synergy Assessment

References

Application Note: Detecting Legumain Activity Inhibition via Western Blot

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor invasion and metastasis.[1] It is synthesized as an inactive zymogen (prolegumain, ~56 kDa) and undergoes autocatalytic activation under acidic conditions to its mature, active form (~36 kDa).[2] Given its significant role in diseases like cancer, legumain is a promising target for therapeutic intervention. This application note provides a detailed protocol for assessing the inhibition of legumain's enzymatic activity using a Western blot-based method.

This protocol utilizes an activity-based probe (ABP) that covalently binds to the active site of mature legumain. In the presence of a competitive inhibitor, the binding of the ABP is reduced in a dose-dependent manner. This reduction in probe binding, visualized and quantified by Western blot, serves as a direct measure of legumain activity inhibition. This method allows for the screening and characterization of potential legumain inhibitors in various biological samples.

Experimental Workflow for Legumain Inhibition Assay

Caption: Workflow for assessing legumain inhibition using an activity-based probe and Western blot.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for using activity-based probes to measure legumain activity.[3]

I. Materials and Reagents

-

Cells/Tissues: Legumain-expressing cell lines (e.g., HEK293, M38L) or tissue homogenates.[3][4]

-

Legumain Lysis Buffer (pH 5.8): 50 mM sodium citrate, 0.5% CHAPS, 0.5% NP-40, 5 mM DTT. Adjust pH to 5.8.

-

Test Inhibitors: Small molecules, peptides, or natural compounds (e.g., RR-11a, Cystatin C/E/M).[4][5]

-

Activity-Based Probe (ABP): Biotinylated legumain-specific probe (e.g., MP-L01).[3]

-

Primary Antibody (for total legumain control): Rabbit or Mouse anti-Legumain antibody capable of detecting both pro- and mature forms.[1][6]

-

Detection Reagents:

-

Streptavidin-HRP conjugate (for detecting biotinylated ABP).

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for total legumain detection.[7]

-

-

SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris-glycine buffer with 20% methanol.

-

Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or Pierce Protein-Free Blocking Buffer in TBST (Tris-buffered saline with 0.1% Tween-20).[8]

-

Wash Buffer: TBST.

-

Substrate: Enhanced Chemiluminescence (ECL) substrate.

-

Protein Assay Kit: BCA or Bradford protein assay kit.

II. Procedure

-

Lysate Preparation: a. Harvest cells and wash once with cold PBS. b. Lyse cells in ice-cold Legumain Lysis Buffer (pH 5.8) for 30 minutes on ice. c. For tissues, homogenize in the lysis buffer. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay. f. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

-